molecular formula C6H3ClFNO B2769646 2-Chloro-6-fluoronicotinaldehyde CAS No. 1227563-22-5

2-Chloro-6-fluoronicotinaldehyde

Cat. No.: B2769646
CAS No.: 1227563-22-5
M. Wt: 159.54
InChI Key: LVJGFCBDVHUDQR-UHFFFAOYSA-N
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Description

Significance of Halogenated Nicotinaldehyde Scaffolds in Modern Organic Chemistry

Halogenated organic compounds, those containing one or more halogen atoms, are widespread and have significant applications in various fields, including pharmaceuticals and agriculture. nih.gov The introduction of halogens into an organic molecule can dramatically alter its physical and chemical properties. rsc.org For instance, halogenation can influence a molecule's reactivity, selectivity in chemical reactions, and biological activity. rsc.orgresearchgate.net

In the context of nicotinaldehyde scaffolds, halogenation is a key strategy for creating diverse and complex molecules. The carbon-halogen bond can serve as a reactive site for a variety of chemical transformations, allowing chemists to introduce new functional groups and build more elaborate molecular architectures. This versatility is crucial in the synthesis of novel compounds with desired properties.

Strategic Importance of Pyridine (B92270) Derivatives in Chemical Synthesis

Pyridine and its derivatives are fundamental building blocks in organic chemistry, with a rich history and a vast range of applications. ajrconline.orgnih.govrsc.org The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common feature in many naturally occurring compounds, including some vitamins and alkaloids. nih.govresearchgate.net

The presence of the nitrogen atom makes the pyridine ring electron-deficient, influencing its reactivity in chemical reactions. nih.gov Pyridine derivatives are widely used as scaffolds in drug discovery and development. nih.govrsc.org Their ability to form hydrogen bonds and participate in various intermolecular interactions makes them ideal for binding to biological targets. The incorporation of a pyridine nucleus is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates. ajrconline.org

Overview of 2-Chloro-6-fluoronicotinaldehyde as a Versatile Synthetic Intermediate

This compound serves as a key intermediate in the synthesis of more complex molecules. Its aldehyde group is a reactive functional group that can participate in a wide array of chemical reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions. The chlorine and fluorine atoms on the pyridine ring also provide handles for further chemical modification.

The strategic placement of the halogen atoms influences the reactivity of the different positions on the pyridine ring, allowing for selective chemical transformations. This makes this compound a versatile tool for synthetic chemists to construct a variety of heterocyclic compounds. A related compound, 2-chloro-6-fluorobenzaldehyde (B137617), is used in the production of antiseptics and pesticides. wikipedia.orggoogle.com

Research Landscape and Emerging Trends for this compound

Research involving this compound and related halogenated pyridines is an active area of investigation. Current trends focus on the development of new and efficient synthetic methods for the preparation of these compounds and their use in the synthesis of novel materials and biologically active molecules. The strategic incorporation of fluorine, in particular, is a growing area of interest in medicinal chemistry, as it can enhance properties like metabolic stability and binding affinity. nih.govresearchgate.netresearchgate.net

The development of new catalytic systems and reaction conditions to selectively functionalize the different positions of the pyridine ring is a key research focus. As our understanding of the unique properties of halogenated compounds grows, we can expect to see even more innovative applications of versatile intermediates like this compound in the future.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C6H3ClFNO
IUPAC Name 2-Chloro-6-fluoropyridine-3-carbaldehyde
CAS Number 387-45-1 (related compound: 2-Chloro-6-fluorobenzaldehyde) wikipedia.org
Molar Mass 159.55 g/mol
Appearance Likely a solid at room temperature (based on related compounds)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-fluoropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6-4(3-10)1-2-5(8)9-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJGFCBDVHUDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro 6 Fluoronicotinaldehyde and Its Precursors

Established Synthetic Pathways to Halogenated Nicotinaldehydes

The synthesis of halogenated nicotinaldehydes often involves multi-step processes that require precise control over regioselectivity and reaction conditions.

Regioselective Halogenation Techniques for Pyridine (B92270) Systems

The introduction of halogen atoms at specific positions on the pyridine ring is a fundamental step in the synthesis of many complex heterocyclic compounds. The electron-deficient nature of the pyridine ring makes direct electrophilic substitution challenging, often requiring harsh conditions and leading to mixtures of products. However, several strategies have been developed to achieve high regioselectivity.

One effective method involves the use of pyridine N-oxides . The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. Subsequent removal of the N-oxide group provides access to 2-halo-substituted pyridines. nih.gov This approach has been shown to be highly efficient and practical for obtaining various 2-halo-substituted pyridines under mild conditions. nih.gov

Directed metalation is another powerful technique for regioselective functionalization. znaturforsch.com This method utilizes a directing group on the pyridine ring to guide a metalating agent, such as an organolithium reagent, to a specific adjacent position. The resulting metalated intermediate can then be quenched with an electrophilic halogen source to introduce a halogen atom with high precision. znaturforsch.com The choice of the directing group and the metalating agent is crucial for achieving the desired regioselectivity and can be influenced by the presence of other substituents on the pyridine ring. znaturforsch.com

Furthermore, halogen/metal exchange reactions offer an alternative route to regioselectively functionalized pyridines. znaturforsch.com In this approach, a pre-existing halogen atom on the pyridine ring is exchanged with a metal, typically lithium or magnesium. This newly formed organometallic species can then participate in further reactions.

A more recent development involves the use of designed phosphine (B1218219) reagents . These reagents can be installed at the 4-position of pyridines as phosphonium (B103445) salts, which can then be displaced by halide nucleophiles. This method allows for the halogenation of a broad range of unactivated pyridines and is even applicable to the late-stage halogenation of complex molecules. nih.govacs.org

TechniqueDescriptionKey Features
Pyridine N-Oxide Halogenation Activation of the pyridine ring via N-oxidation, followed by electrophilic halogenation and deoxygenation.Mild conditions, good yields for 2-halo pyridines. nih.gov
Directed Metalation Use of a directing group to guide metalation to a specific position, followed by quenching with a halogen source.High regioselectivity, versatile for various substitutions. znaturforsch.com
Halogen/Metal Exchange Exchange of a pre-existing halogen with a metal to form a reactive intermediate for further functionalization.Useful for introducing functionality at specific halogenated sites. znaturforsch.com
Designed Phosphine Reagents Installation of a phosphonium salt at the 4-position, followed by nucleophilic displacement with a halide.Effective for unactivated pyridines and late-stage functionalization. nih.govacs.org

Oxidative Formylation Reactions in Nicotinaldehyde Synthesis

The introduction of an aldehyde group onto the pyridine ring is another key transformation in the synthesis of nicotinaldehydes. Formylation reactions are chemical processes that introduce a formyl group (-CHO) into a compound. wikipedia.org

One of the most common methods for the formylation of aromatic and heterocyclic systems is the Vilsmeier-Haack reaction . researchgate.net This reaction typically employs a Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. The reaction proceeds through an electrophilic attack of the Vilsmeier reagent on the electron-rich substrate. For pyridine derivatives, the reactivity and selectivity can be influenced by the substituents present on the ring. Studies have shown that the concentration of the Vilsmeier reagent can significantly impact the selectivity towards the formation of the desired chloronicotinaldehyde over other byproducts. researchgate.net The use of diphosgene or triphosgene (B27547) in place of POCl₃ has been reported to provide higher yields and improved selectivity under milder conditions. researchgate.net

Another approach involves the oxidation of a methyl group at the desired position on the pyridine ring. This can be achieved using various oxidizing agents. For instance, a method for preparing 2-chloro-6-fluorobenzaldehyde (B137617) involves the chlorination of 2-chloro-6-fluorotoluene (B1346809) followed by hydrolysis. google.com

Multi-Step Synthesis from Readily Available Pyridine Derivatives

The synthesis of 2-Chloro-6-fluoronicotinaldehyde often starts from more readily available pyridine precursors. A common strategy involves a sequence of halogenation and formylation steps. For example, a multi-step synthesis could begin with a suitable picoline derivative. d-nb.info The methyl group can be converted to an aldehyde, and the halogen atoms can be introduced in a regioselective manner using the techniques described above.

A representative synthetic route might involve:

Starting with a substituted picoline: For instance, a commercially available chlorofluoropicoline.

Oxidation of the methyl group: Converting the methyl group to an aldehyde functionality.

Alternatively, starting with a nicotinaldehyde precursor: A pre-existing aldehyde can be halogenated.

The synthesis of 2-chloro-5-fluoronicotinonitrile (B1593161) from 2-chloro-5-fluoronicotinaldehyde demonstrates a relevant transformation of the aldehyde group. chemicalbook.com This highlights that the aldehyde can be a precursor to other important functional groups.

Innovative Approaches in the Synthesis of this compound

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and sustainable methods for the synthesis of complex molecules like this compound.

Electrochemical Synthesis for Functional Group Interconversion

Electrochemical synthesis, or electrosynthesis, has emerged as a powerful and green alternative to traditional chemical methods. academie-sciences.fr It utilizes an electric current to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. academie-sciences.fr

In the context of synthesizing halogenated pyridines, electrochemical methods can be employed for functional group interconversions . academie-sciences.fr For example, anodic oxidation can be used to introduce functional groups. academie-sciences.fr Electrochemical fluorination has been demonstrated as a highly selective method for introducing fluorine atoms into pyridine derivatives. smolecule.com This method can operate under mild conditions and offers high selectivity, with yields varying based on the substrate. smolecule.com The use of triethylamine (B128534) trifluoride as both a supporting electrolyte and a fluorine source enables selective monofluorination. smolecule.com

Electrosynthesis can also facilitate C-H functionalization, which is of great interest in medicinal chemistry. frontiersin.org This approach can be particularly effective for substrates that are resistant to conventional methods. frontiersin.org

Electrochemical MethodApplication in Pyridine SynthesisAdvantages
Anodic Oxidation Introduction of functional groups. academie-sciences.frAvoids harsh reagents, can be highly selective. academie-sciences.fr
Electrochemical Fluorination Selective introduction of fluorine atoms. smolecule.comMild conditions, high selectivity for monofluorination. smolecule.com
C-H Functionalization Direct functionalization of C-H bonds. frontiersin.orgUseful for substrates resistant to traditional methods. frontiersin.org

Catalytic Reactions for Enhanced Selectivity and Yield

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. In the synthesis of halogenated nicotinaldehydes, various catalytic systems are employed.

Palladium-catalyzed carbonylation of corresponding bromides and triflates is a well-established method for preparing pyridine and quinoline (B57606) carboxaldehydes. researchgate.net This reaction introduces the aldehyde group with high efficiency.

Organocatalysis has also gained prominence for its ability to promote asymmetric reactions, leading to the formation of chiral molecules. While not directly applied to the synthesis of this compound in the provided context, the principles of organocatalysis, such as enamine and iminium activation, are relevant for the synthesis of functionalized heterocyclic compounds. beilstein-journals.org For instance, bifunctional quinoline-squaramide catalysts have been used in the asymmetric synthesis of complex heterocyclic systems. frontiersin.org

Photochemical and Flow Chemistry Applications in Nicotinaldehyde Synthesis

The synthesis of highly functionalized pyridine derivatives such as this compound presents unique challenges due to the potential for competing side reactions and the need for precise control over regioselectivity. Advanced synthetic methodologies, including photochemical and flow chemistry techniques, offer promising avenues to address these challenges by providing enhanced reaction control, improved safety profiles, and often higher yields compared to traditional batch processes. While direct photochemical or flow chemistry synthesis of this compound is not extensively documented in publicly available literature, the principles established for related halogenated pyridines and other aldehydes strongly suggest their applicability.

Photochemical reactions, initiated by the absorption of light, can generate highly reactive intermediates under mild conditions, often leading to unique bond formations that are inaccessible through thermal methods. sioc-journal.cnresearchgate.net Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, provides superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or rapid reactions. sioc-journal.cnrsc.orgwikipedia.org The combination of these two techniques, in the form of photochemical flow reactors, can further enhance synthetic efficiency and scalability. beilstein-journals.org

Potential Photochemical Approaches

Photochemical methods could be strategically employed in the synthesis of this compound and its precursors. One potential application is in the late-stage functionalization of a pre-assembled pyridine ring. For instance, photoredox catalysis could facilitate the introduction of a chlorine or fluorine atom at a specific position on a nicotinaldehyde precursor. This approach often utilizes a photocatalyst that, upon light absorption, can initiate a single-electron transfer (SET) process, generating radical intermediates that can undergo subsequent halogenation. acs.org

Another plausible photochemical strategy involves the direct C-H functionalization of a suitable pyridine derivative. Research has shown that photochemical methods can be used for the formylation of N-heterocycles, which could be a potential route to introduce the aldehyde group onto a 2-chloro-6-fluoropyridine (B1582542) core. mdpi.com

The following table outlines a hypothetical photochemical approach for the synthesis of a key precursor to this compound, based on analogous reactions reported in the literature.

Table 1: Hypothetical Photochemical Synthesis of a Halogenated Pyridine Precursor

ParameterValue
Starting Material 2-Fluoropyridine
Reagent N-Chlorosuccinimide (NCS)
Photocatalyst Eosin Y
Light Source Blue LEDs (460 nm)
Solvent Acetonitrile (B52724)
Temperature Room Temperature
Residence Time (in flow) 30 minutes
Hypothetical Product 2-Chloro-6-fluoropyridine
Plausible Yield 70-85%

This table presents a hypothetical reaction based on known photochemical halogenations of pyridine derivatives. Specific conditions would require experimental optimization.

Flow Chemistry in the Synthesis of Precursors

Flow chemistry offers significant advantages for the synthesis of halogenated pyridines, which are key precursors to this compound. Halogenation reactions, particularly fluorination, are often highly exothermic and can be difficult to control in batch reactors. rsc.org Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, enabling safer and more controlled reactions. durham.ac.uk

A potential multistep flow synthesis of this compound could involve the following sequence:

Halogen Exchange in Flow: A common route to introduce fluorine into an aromatic ring is through halogen exchange (Halex) reaction. A flow process could be employed for the fluorination of a dichloropyridine derivative using a fluoride (B91410) salt at elevated temperatures and pressures, conditions that are well-managed in a continuous flow setup. The synthesis of 6-[¹⁸F]fluoronicotinaldehyde from 6-chloronicotinaldehyde (B1585923) highlights the viability of this type of transformation. nih.gov

Formylation in Flow: Following the formation of 2-chloro-6-fluoropyridine, the aldehyde group could be introduced. One method is through a metal-catalyzed carbonylation reaction, which can be efficiently performed in a flow reactor with a packed-bed catalyst. Alternatively, lithiation followed by quenching with a formylating agent like dimethylformamide (DMF) is a common method for introducing aldehyde groups. Performing such low-temperature organometallic reactions in a flow system allows for precise temperature control and rapid mixing, minimizing side reactions. beilstein-journals.org

The table below illustrates a plausible flow chemistry process for the synthesis of a key intermediate.

Table 2: Plausible Flow Chemistry Synthesis of 2-Chloro-6-fluoropyridine

ParameterValue
Starting Material 2,6-Dichloropyridine
Reagent Potassium Fluoride (KF)
Phase Transfer Catalyst 18-Crown-6
Solvent Dimethyl Sulfoxide (DMSO)
Reactor Type Heated Packed-Bed Reactor
Temperature 180-220 °C
Pressure 10-15 bar
Residence Time 15-25 minutes
Hypothetical Product 2-Chloro-6-fluoropyridine
Plausible Yield 60-75%

This table outlines a plausible flow chemistry process based on established halogen exchange reactions. Specific conditions would require experimental validation.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Fluoronicotinaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations. cymitquimica.com The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing effects of the chloro and fluoro substituents on the pyridine (B92270) ring.

Nucleophilic Addition and Condensation Reactions

The polarized carbon-oxygen double bond of the aldehyde group readily undergoes attack by nucleophiles. masterorganicchemistry.com This can be an irreversible process with strong nucleophiles or a reversible one with weaker nucleophiles. masterorganicchemistry.com The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com

Common nucleophilic addition reactions involving aldehydes like 2-Chloro-6-fluoronicotinaldehyde include:

Formation of Imines and Schiff Bases: Reaction with primary amines leads to the formation of imines, also known as Schiff bases. smolecule.com

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or KCN) to the carbonyl group results in the formation of a cyanohydrin. libretexts.org

Condensation reactions, which involve the initial nucleophilic addition followed by the elimination of a small molecule like water, are also characteristic of aldehydes. smolecule.com

Selective Reduction and Oxidation Pathways

The aldehyde group can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the aldehyde to the corresponding alcohol, 2-chloro-6-fluoro-3-(hydroxymethyl)pyridine. smolecule.com

Oxidation: The aldehyde can be oxidized to 2-chloro-6-fluoronicotinic acid using various oxidizing agents.

Aldol (B89426) and Related Carbon-Carbon Bond Forming Reactions

Aldol reactions represent a significant class of carbon-carbon bond-forming reactions in organic chemistry. wikipedia.org In a typical aldol reaction, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone. libretexts.org The reaction can be catalyzed by either acid or base. wikipedia.org

While specific examples of this compound participating in aldol reactions are not detailed in the provided search results, its aldehyde functionality makes it a potential electrophilic partner in such reactions. libretexts.org A variation, the Claisen-Schmidt condensation, involves the reaction of an aldehyde with a ketone or another aldehyde that cannot enolize. libretexts.org

Transformations Involving Halogen Substituents

The presence of both chlorine and fluorine atoms on the pyridine ring opens up avenues for various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing aldehyde group and halogen substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this type of reaction, a nucleophile attacks the ring, leading to the displacement of one of the halogen atoms. masterorganicchemistry.com The rate of SNAr reactions is significantly influenced by the nature of the leaving group and the position of electron-withdrawing groups. masterorganicchemistry.comlibretexts.org Generally, fluorine is a better leaving group than chlorine in SNAr reactions. masterorganicchemistry.com

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. eie.gr The halogen substituents on this compound can serve as handles for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. eie.gr

In Suzuki-Miyaura coupling, an organoboron compound reacts with a halide in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov The reactivity of the halogen in these reactions is typically I > Br > Cl > F. Therefore, the chlorine atom in this compound would be expected to be more reactive than the fluorine atom in palladium-catalyzed cross-coupling reactions. beilstein-journals.org

Hydrogenolysis and Dehalogenation Studies

The selective removal of halogen atoms from aromatic rings is a crucial transformation in organic synthesis. For halo-pyridines, this can be achieved through catalytic hydrogenolysis. The general reactivity trend for the hydrogenolysis of carbon-halogen bonds is C-I > C-Br > C-Cl > C-F. This suggests that in this compound, the C-Cl bond is more susceptible to cleavage than the C-F bond under typical hydrogenolysis conditions.

Palladium on carbon (Pd/C) is a commonly used catalyst for such transformations. nih.gov The reaction is typically carried out using hydrogen gas or a hydrogen transfer reagent like formic acid or ammonium (B1175870) formate. dicp.ac.cnmdpi.com For instance, the palladium-catalyzed transfer hydrogenolysis of benzylic alcohols has been demonstrated using formic acid as the reductant. dicp.ac.cn While specific studies on this compound are not prevalent, the dehalogenation of borylated 5-chloro-2-fluoropyridine (B74285) has been achieved using palladium acetate (B1210297) and polymethylhydrosiloxane (B1170920) (PMHS), indicating the feasibility of selective C-Cl bond cleavage.

Under these conditions, it is plausible that this compound would undergo selective dechlorination to yield 6-fluoronicotinaldehyde. However, the aldehyde functional group is also susceptible to reduction. Catalytic hydrogenation can reduce aldehydes to primary alcohols. Therefore, depending on the reaction conditions (catalyst, hydrogen source, temperature, and pressure), a mixture of products could be obtained, including the dechlorinated aldehyde, the corresponding alcohol (6-fluoropyridin-3-yl)methanol, and the fully reduced and dechlorinated product, 3-methyl-6-fluoropyridine. The chemoselectivity of the reaction would be a key factor, and careful optimization of the reaction conditions would be necessary to favor one product over the others.

Table 1: Potential Products of Hydrogenolysis and Dehalogenation of this compound

Starting MaterialReagents and ConditionsPotential ProductsReaction Type
This compoundPd/C, H₂ or H-donor (e.g., HCOOH)6-FluoronicotinaldehydeSelective Dechlorination
This compoundPd/C, H₂ or H-donor (e.g., HCOOH)(2-Chloro-6-fluoropyridin-3-yl)methanolAldehyde Reduction
This compoundPd/C, H₂ or H-donor (e.g., HCOOH)(6-Fluoropyridin-3-yl)methanolDechlorination & Aldehyde Reduction

Reactivity of the Pyridine Heterocycle

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents.

Pyridine is generally resistant to electrophilic aromatic substitution (EAS) because the nitrogen atom is protonated in the acidic conditions often required for these reactions, further deactivating the ring. Friedel-Crafts alkylation and acylation reactions, for example, typically fail with pyridine as they lead to the addition at the nitrogen atom instead of the ring carbons. wikipedia.orgpressbooks.pubmasterorganicchemistry.comlibretexts.org

A significant application of substituted pyridines like this compound is in the synthesis of fused heterocyclic systems. The general strategy involves the reaction of the substituted pyridine with a binucleophile, leading to the formation of a new ring fused to the pyridine core.

Synthesis of Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through the condensation of a hydrazine (B178648) derivative with a suitably functionalized pyridine. mdpi.comlongdom.orgnih.govnih.govresearchgate.net For this compound, a plausible route would involve reaction with hydrazine hydrate (B1144303). The reaction would likely proceed via initial nucleophilic attack of the hydrazine on the aldehyde to form a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the other nitrogen of the hydrazine displaces the chloride at the C2 position. This would lead to the formation of a 6-fluoro-1H-pyrazolo[3,4-b]pyridine derivative.

Synthesis of Thieno[2,3-b]pyridines: Similarly, thieno[2,3-b]pyridine (B153569) derivatives can be synthesized by reacting a 2-chloronicotinaldehyde (B135284) with a sulfur-containing nucleophile. researchgate.netekb.egnih.govmdpi.commdpi.com For example, reaction with ethyl thioglycolate in the presence of a base could lead to the formation of a thieno[2,3-b]pyridine core. The reaction would proceed via SNAr displacement of the chloride by the thiolate, followed by an intramolecular condensation involving the aldehyde and the active methylene (B1212753) group of the thioglycolate ester.

Table 2: Plausible Cyclization Reactions of this compound

Fused Ring SystemReagentsPlausible Product Structure
Pyrazolo[3,4-b]pyridineHydrazine hydrate (H₂NNH₂)6-Fluoro-1H-pyrazolo[3,4-b]pyridine
Thieno[2,3-b]pyridineEthyl thioglycolate (HSCH₂CO₂Et), BaseEthyl 6-fluorothieno[2,3-b]pyridine-2-carboxylate

Derivatization of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows for reactions with electrophiles, leading to the formation of N-oxides or pyridinium (B92312) salts.

N-Oxidation: Pyridine and its derivatives can be oxidized to their corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peroxy acids. orgsyn.orggoogle.com The formation of an N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. For this compound, oxidation with an agent like m-chloroperoxybenzoic acid (m-CPBA) would be expected to yield this compound N-oxide. However, the aldehyde group could also be susceptible to oxidation under these conditions, potentially leading to the corresponding carboxylic acid N-oxide. The synthesis of stable azetidine (B1206935) N-oxides has been shown to be possible when intramolecular hydrogen bonding can occur. psu.edu

Quaternization: The reaction of pyridine with alkyl halides leads to the formation of N-alkylpyridinium salts. This process is known as quaternization. This compound would be expected to react with alkyl halides, such as methyl iodide, to form the corresponding N-methylpyridinium salt. The formation of this salt would significantly increase the electron-deficient nature of the pyridine ring, making the chloro and fluoro substituents more susceptible to nucleophilic attack.

Table 3: Potential Derivatization of the Pyridine Nitrogen

Reaction TypeReagentPotential Product
N-Oxidationm-CPBA or H₂O₂This compound N-oxide
QuaternizationMethyl iodide (CH₃I)2-Chloro-6-fluoro-3-formyl-1-methylpyridin-1-ium iodide

Strategic Applications of 2 Chloro 6 Fluoronicotinaldehyde As a Building Block

Precursor in the Synthesis of Substituted Pyridine (B92270) Derivatives

2-Chloro-6-fluoronicotinaldehyde serves as a crucial starting material for the synthesis of a variety of substituted pyridine derivatives. researchgate.net The presence of both a chloro and a fluoro group, along with an aldehyde functional group, provides multiple reaction sites for synthetic transformations.

Accessing Complex Halogenated Pyridines and Pyridones

The reactivity of the chloro and fluoro substituents on the pyridine ring allows for the introduction of various other functional groups through nucleophilic substitution reactions. This enables the synthesis of complex halogenated pyridines with diverse substitution patterns. For instance, the chlorine atom can be displaced by various nucleophiles, while the fluorine atom can be selectively activated for substitution under specific reaction conditions. This differential reactivity is a key advantage in the construction of highly functionalized pyridine cores.

Furthermore, the aldehyde group can be oxidized to a carboxylic acid, which can then undergo cyclization reactions to form pyridone structures. These pyridone scaffolds are present in numerous biologically active molecules. The ability to generate both complex halogenated pyridines and pyridones from a single precursor highlights the versatility of this compound in synthetic chemistry.

Synthesis of Nicotinic Acid Derivatives and Analogues

Oxidation of the aldehyde group in this compound provides a straightforward route to 2-chloro-6-fluoronicotinic acid. This nicotinic acid derivative is a valuable intermediate for the synthesis of a wide range of analogues. d-nb.infonih.govresearchgate.net The carboxylic acid functionality can be readily converted into esters, amides, and other acid derivatives, allowing for extensive structural modifications.

For example, coupling reactions with various amines or alcohols can be employed to generate libraries of nicotinic acid amides and esters. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the nicotinic acid scaffold in pharmaceuticals. nih.gov The presence of the halogen atoms offers additional handles for further diversification, for instance, through cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Table 1: Examples of Nicotinic Acid Derivatives Synthesized from Related Precursors
Starting MaterialReagentProductSignificance
2-chloronicotinic acid2-methyl-3-trifluoromethylaniline2-(2-methyl-3-trifluoromethylanilino)nicotinic acid (Flunixin)A potent non-steroidal anti-inflammatory drug (NSAID). d-nb.info
Nicotinic acid hydrazideVarious aldehydesAcylhydrazone derivatives of nicotinic acidInvestigated for potential biological activities. mdpi.com

Intermediate in the Construction of Advanced Organic Scaffolds

The unique combination of functional groups in this compound makes it a valuable intermediate for the construction of more complex molecular architectures, including polycyclic and spiro compounds.

Formation of Polycyclic and Spiro Compounds

The aldehyde group of this compound can participate in various cyclization reactions to form fused ring systems. For instance, it can undergo condensation reactions with suitable bifunctional reagents to construct new heterocyclic rings fused to the pyridine core. These reactions can lead to the formation of diverse polycyclic aromatic and heteroaromatic scaffolds.

Furthermore, the aldehyde can be used to create spirocyclic systems, where two rings share a single common atom. wikipedia.org This can be achieved through reactions with diols to form spiroketals or through other specialized synthetic strategies. wikipedia.orgrsc.org The synthesis of spiro compounds is of growing interest in drug discovery due to their unique three-dimensional structures. wikipedia.orgrsc.org

Role in Sequential Organic Transformations (e.g., tandem reactions)

This compound is a suitable substrate for sequential or tandem reactions, where multiple bond-forming events occur in a single pot. nih.gov This approach offers significant advantages in terms of efficiency and atom economy. For example, a reaction sequence could involve an initial nucleophilic addition to the aldehyde, followed by an intramolecular cyclization involving one of the halogen substituents.

A notable example is the use of a related compound, 6-chloro-2-fluoropyridine-3-carboxaldehyde, in a tandem intramolecular aldol (B89426) reaction-intramolecular nucleophilic substitution to synthesize phantasmidine. lookchem.comchemicalbook.com Such tandem processes, which can be initiated from substrates like this compound, allow for the rapid assembly of complex molecular frameworks from relatively simple starting materials. nih.gov

Table 2: Examples of Tandem Reactions for the Synthesis of Complex Molecules
ReactantsReaction TypeProduct TypeKey Features
5,5-dimethyl-1,3-cyclohexanedione and aldehyde derivativesKnoevenagel condensation, Michael addition, intramolecular cyclizationHigh-density polycyclic biofuelsSolvent-free, green conditions. nih.gov
Morita–Baylis–Hillman acetates and active methylene (B1212753) compoundsDomino reaction (SN2' displacement, alkene isomerization, SNAr ring closure)Highly functionalized naphthalenes and quinolinesEfficient construction of polycyclic systems. mdpi.com

Utility in Agrochemical and Materials Science Research (excluding specific product efficacy)

The structural features of this compound and its derivatives make them relevant in the fields of agrochemical and materials science research.

In agrochemical research, the presence of a halogenated pyridine ring is a common motif in many pesticides. agropages.com The specific substitution pattern of this compound can be exploited to synthesize novel compounds for screening as potential herbicides, insecticides, or fungicides. The development of new agrochemicals often involves the synthesis and evaluation of libraries of compounds with varied substitution patterns on a core scaffold, and this aldehyde provides a versatile platform for such investigations. lookchem.com

In materials science, pyridine-containing polymers have been investigated for their potential applications in areas such as ion sensing. rsc.org The incorporation of fluorinated pyridine units, accessible from this compound, into polymer backbones can influence their electronic and photophysical properties. This can lead to the development of new materials with tailored characteristics for applications in electronics and sensor technology. lookchem.comambeed.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chloro 6 Fluoronicotinaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Chloro-6-fluoronicotinaldehyde. Both ¹H and ¹³C NMR spectra provide critical information regarding the electronic environment of the hydrogen and carbon atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the aldehydic proton and the two aromatic protons on the pyridine (B92270) ring. The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The two protons on the pyridine ring will exhibit characteristic splitting patterns based on their coupling with each other and with the fluorine atom. For instance, in related substituted pyridines, aromatic protons can appear in the range of δ 7.0 to 8.5 ppm. researchgate.net The coupling constants (J values) between the protons and the fluorine atom (JHF) are particularly informative for confirming the substitution pattern.

The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to resonate at a significantly downfield position, generally between δ 185 and 195 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with their precise chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. researchgate.net For example, in 4-fluorobenzaldehyde, the carbon attached to fluorine shows a large coupling constant of J = 256.7 Hz. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound Note: These are predicted values based on analogous compounds and may vary in experimental conditions.

AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Expected Coupling Constants (J, Hz)
CHO9.5 - 10.5 (s)185 - 195-
Pyridine-H47.5 - 8.5 (dd)120 - 130JHH, JHF
Pyridine-H57.0 - 8.0 (dd)110 - 120JHH, JHF
C2-Cl-150 - 160-
C3-CHO-135 - 145-
C6-F-155 - 165¹JCF (large)

Mass Spectrometry (MS) Techniques: LC-MS and High-Resolution MS

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it also serves as a potent tool for the separation and identification of the compound from complex mixtures. nih.gov

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A characteristic feature of compounds containing chlorine is the presence of an M+2 peak, which arises from the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). chemguide.co.uk This isotopic pattern provides a clear signature for the presence of a chlorine atom in the molecule. The fragmentation pattern observed in the mass spectrum can further corroborate the structure, with common fragmentation pathways involving the loss of the formyl group (CHO), chlorine atom (Cl), or hydrogen cyanide (HCN) from the pyridine ring. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound and its derivatives, distinguishing it from other compounds with the same nominal mass. libretexts.org For example, HRMS can differentiate between C₆H₃ClFNO and other potential isobaric formulas.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound.

The IR spectrum is expected to show characteristic absorption bands for the various functional groups. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is typically observed in the region of 1700-1720 cm⁻¹. The C-Cl stretching vibration usually appears in the fingerprint region, between 600 and 800 cm⁻¹. The C-F stretching vibration gives rise to a strong band, typically in the range of 1000-1400 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While the C=O stretch is also Raman active, the symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum. The C-Cl and C-F bonds will also have characteristic Raman shifts. A normal coordinate analysis can be performed to assign the observed vibrational frequencies to specific normal modes of the molecule, providing a more detailed understanding of its vibrational properties. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound Note: These are predicted ranges based on analogous compounds.

Functional Group/VibrationExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C-H (aromatic) stretch3000 - 31003000 - 3100
C=O (aldehyde) stretch1700 - 17201700 - 1720
C=C, C=N (pyridine ring) stretch1400 - 16001400 - 1600
C-F stretch1000 - 14001000 - 1400
C-Cl stretch600 - 800600 - 800

Chromatographic Techniques for Purity Assessment and Isolation: HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential chromatographic techniques for the assessment of purity and for the isolation of this compound. researchgate.netglobalresearchonline.net These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net

Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is commonly employed for the analysis of such polar compounds. The retention time of this compound in an HPLC or UPLC system is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature) and can be used for its identification and quantification. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity of a sample can be accurately determined.

UPLC, which uses smaller particle sizes in the stationary phase (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. globalresearchonline.netresearchgate.net These features make UPLC particularly well-suited for high-throughput screening and quality control of this compound and its derivatives. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to produce a diffraction pattern, which can then be used to calculate the electron density map and, subsequently, the exact positions of the atoms in the crystal lattice.

While a published crystal structure for this compound was not found, this technique would provide invaluable information if a suitable single crystal could be grown. The data obtained from X-ray crystallography would include precise bond lengths, bond angles, and intermolecular interactions, such as halogen bonding or π-π stacking, which govern the packing of the molecules in the crystal. This information is crucial for understanding the solid-state properties of the compound and for computational modeling studies. The solid-state structure of related halogenated pyridine derivatives has been successfully determined using this technique.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. CV involves scanning the potential of an electrode and measuring the resulting current, providing information about the oxidation and reduction potentials of the molecule. als-japan.com

The electrochemical behavior of this compound is expected to be influenced by the electron-withdrawing nature of the chloro, fluoro, and aldehyde substituents on the pyridine ring. A study on the closely related 2-Chloro-6-fluorobenzaldehyde (B137617) showed an irreversible reduction peak corresponding to the reduction of the aldehyde group to an alcohol. semanticscholar.org Similarly, the aldehyde group in this compound is expected to be reducible. The potential at which this reduction occurs can provide insights into the electronic nature of the molecule. The presence of the halogen atoms may also influence the reduction potential of the pyridine ring itself. The stability of the resulting radical anions or other intermediates can also be assessed using cyclic voltammetry. als-japan.com These electrochemical parameters are valuable for predicting the reactivity of the compound in redox reactions and for its potential application in electro-organic synthesis. semanticscholar.org

Computational and Theoretical Investigations on 2 Chloro 6 Fluoronicotinaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity. These methods, rooted in solving the Schrödinger equation, provide insights into the distribution of electrons and the energies of molecular orbitals.

For a molecule like 2-Chloro-6-fluoronicotinaldehyde, the electronic structure is significantly influenced by the electronegative chlorine and fluorine atoms, the nitrogen atom in the pyridine (B92270) ring, and the carbonyl group of the aldehyde. These features create a complex electronic environment characterized by inductive effects and resonance.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. It provides a detailed picture of the bonding and anti-bonding interactions within the molecule, charge delocalization, and hyperconjugative interactions. For this compound, NBO analysis would reveal the nature of the C-Cl, C-F, C=O, and C-N bonds, as well as the delocalization of electron density within the aromatic ring. This information is vital for understanding the molecule's stability and the electronic effects of the substituents.

Fukui functions, derived from the conceptual Density Functional Theory (DFT), are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui functions for this compound, one could identify which atoms are most susceptible to attack, providing valuable information for predicting its chemical behavior in reactions.

Density Functional Theory (DFT) Studies for Molecular Properties and Vibrational Analysis

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the properties of medium-sized organic molecules due to its balance of accuracy and computational cost. DFT methods are used to determine the optimized molecular geometry, electronic properties, and vibrational frequencies.

Calculated Bond Lengths (Å) for 2-Chloro-6-fluorobenzaldehyde (B137617) at B3LYP/6-311++G(d,p) level researchgate.net
BondLength (Å)
C1-C21.394
C2-C31.387
C3-C41.391
C4-C51.388
C5-C61.395
C1-C61.398
C1-C71.481
C7-O81.212
C7-H91.111
C2-Cl101.739
C6-F111.349
Calculated Bond Angles (°) for 2-Chloro-6-fluorobenzaldehyde at B3LYP/6-311++G(d,p) level researchgate.net
AngleValue (°)
C2-C1-C6118.9
C1-C2-C3121.5
C2-C3-C4119.5
C3-C4-C5120.1
C4-C5-C6119.8
C1-C6-C5120.2
C2-C1-C7123.5
C6-C1-C7117.6
C1-C7-O8124.1
C1-C7-H9116.2
O8-C7-H9119.7

Vibrational analysis is another key application of DFT. The calculated vibrational frequencies correspond to the different modes of vibration of the molecule, including stretching, bending, and torsional motions. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign the observed spectral bands. For 2-Chloro-6-fluorobenzaldehyde, a good agreement between the calculated and experimental vibrational frequencies has been reported, which validates the computational model. researchgate.net The table below shows a selection of calculated and experimental vibrational frequencies for this related molecule.

Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 2-Chloro-6-fluorobenzaldehyde researchgate.net
AssignmentFT-IR (Experimental)FT-Raman (Experimental)B3LYP/6-311++G(d,p) (Calculated)
C-H stretch (aldehyde)286828702865
C=O stretch170317011705
C-C stretch (ring)158515871588
C-F stretch1230-1232
C-Cl stretch802803805

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a reaction. This involves locating the transition states that connect reactants to products and calculating the activation energies. For this compound, this approach could be used to study various reactions, such as nucleophilic substitution at the carbon atom bearing the chlorine or fluorine atom, or reactions involving the aldehyde group.

For instance, the reaction of this compound with a nucleophile could proceed via different pathways, and computational modeling can help determine the most favorable one. nih.gov By calculating the energy barriers for each possible pathway, researchers can predict the major products and understand the factors that control the reaction's regioselectivity and stereoselectivity. While specific studies on this molecule are lacking, the general methodology would involve using DFT to optimize the geometries of the reactants, products, and transition states, followed by frequency calculations to confirm their nature and to compute the Gibbs free energies of activation.

Prediction of Spectroscopic Parameters via Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be used to predict various spectroscopic parameters with high accuracy. For this compound, these methods can be employed to predict its NMR and UV-Vis spectra.

The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net The calculated shielding values are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). This allows for a direct comparison with experimental NMR data and aids in the assignment of signals in the ¹H and ¹³C NMR spectra.

The prediction of the UV-Vis spectrum is achieved using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. The results can be used to simulate the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands. For this compound, TD-DFT calculations would reveal the electronic transitions responsible for its absorption in the UV-Vis region, which are likely to be π-π* and n-π* transitions associated with the pyridine ring and the carbonyl group.

Molecular Docking and Dynamics Simulations (Focused on molecular interactions, not biological effect)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a target molecule, typically a protein. nih.govplos.orgusm.my While the focus here is on molecular interactions rather than biological effects, docking studies can provide valuable insights into the non-covalent interactions that govern the binding of this compound with other molecules. These interactions include hydrogen bonds, halogen bonds, van der Waals forces, and π-stacking interactions.

A molecular docking simulation of this compound with a model receptor would involve defining a binding site and then using a scoring function to evaluate different binding poses. The results would reveal the most likely binding mode and the key intermolecular interactions that stabilize the complex.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the complex over time. An MD simulation would provide information on the stability of the binding pose predicted by docking, the flexibility of the ligand and the receptor, and the role of solvent molecules in the interaction. By analyzing the trajectory from an MD simulation, one can calculate properties such as the binding free energy, which gives a more accurate measure of the binding affinity.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are developed by finding a statistical relationship between calculated molecular descriptors and an experimentally measured reactivity parameter.

For a series of substituted nicotinaldehydes including this compound, a QSRR study could be developed to predict their reactivity in a specific reaction. The first step would be to calculate a variety of molecular descriptors for each compound, such as electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors. These descriptors would then be correlated with an experimental measure of reactivity, such as a reaction rate constant, using statistical methods like multiple linear regression or partial least squares.

The resulting QSRR model could then be used to predict the reactivity of new, unsynthesized nicotinaldehyde derivatives, thereby guiding the design of molecules with desired reactivity profiles.

Future Perspectives and Research Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

Modern organic synthesis places a strong emphasis on sustainability and efficiency. numberanalytics.com The concept of atom economy, which measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product, is a central pillar of green chemistry. numberanalytics.com Future research will likely focus on developing synthetic pathways to 2-Chloro-6-fluoronicotinaldehyde and its derivatives that maximize atom economy, thereby reducing waste and improving resource utilization. numberanalytics.com

Table 1: Examples of Atom-Economical Reactions

Reaction Type Description
Addition Reactions Reactants combine to form a single, larger product, incorporating all atoms from the starting materials.
Rearrangement Reactions A molecule's carbon skeleton is rearranged to yield a structural isomer, with 100% atom economy.
Pericyclic Reactions Reactions, such as Diels-Alder, that occur in a single concerted step through a cyclic transition state.

| Catalytic Hydrogenation | The addition of hydrogen across a double or triple bond using a catalyst, where the hydrogen atoms are fully incorporated. |

Exploration of Catalyst Development for Selective Functionalizations

The three distinct functional groups of this compound present a challenge and an opportunity for selective chemical transformations. Developing advanced catalysts is key to controlling which part of the molecule reacts. Future research will likely explore various catalytic systems to achieve site-selectivity.

Organocatalysis, for example, has shown great promise in the site-selective functionalization of complex molecules like carbohydrates. nih.gov Catalysts based on moieties such as 4-dimethylaminopyridine (B28879) (DMAP) have been used to direct acylation to specific hydroxyl groups with high precision. nih.gov Similar strategies could be developed to selectively target reactions at the different positions of the pyridine (B92270) ring in this compound.

Furthermore, catalysis is crucial for incorporating fluorine into organic molecules, a common strategy in the development of pharmaceuticals and agrochemicals. science.gov Research into transition-metal-fluoride electrophiles generated catalytically could provide new methods for modifying the fluorinated positions of such compounds. science.gov The use of inexpensive and benign metal catalysts, such as those based on copper or magnesium, is also a growing area of interest for various organic transformations. bath.ac.uk

Integration with Automation and High-Throughput Experimentation in Discovery

The discovery and optimization of new chemical reactions and derivatives can be significantly accelerated through automation and high-throughput experimentation. Platforms like the Open Reaction Database (ORD) are being developed to support automated benchtop reactions and flow chemistry, creating a structured infrastructure for sharing reaction data.

Integrating the synthesis of this compound derivatives into such automated workflows would enable the rapid screening of a wide array of reactants, catalysts, and reaction conditions. This approach can quickly identify optimal synthetic routes and lead to the discovery of novel compounds with desired properties. Continuous-flow processes, which have been successfully used for the metalation of functionalized arenes and heteroarenes, offer a practical and scalable method for synthesis that can be readily automated. uni-muenchen.de This technology allows for precise control over reaction parameters, often leading to higher yields and purity compared to traditional batch methods.

Expanding the Scope of Derivatization for Novel Chemical Entities

This compound is a versatile scaffold for generating new chemical entities. The aldehyde group can undergo a wide range of reactions, including condensation with amines to form imines or subsequent cyclization reactions. nih.govmdpi.com For example, 2-fluoronicotinaldehyde has been used to prepare 3-substituted 1,8-naphthyridin-2(1H)-ones through a domino annulation sequence. mdpi.com Similarly, the chlorine atom at the 2-position can be substituted by various nucleophiles, such as amines, to introduce diverse side chains. nih.gov

The combination of these reactive sites allows for a multi-directional approach to derivatization. One could first modify the chloro-substituent and then react the aldehyde, or vice-versa, leading to a vast chemical space of potential new molecules. Research has demonstrated the synthesis of diverse pyrazole (B372694) structures from 1,3-dialdehydes, highlighting the potential for this compound to act as a precursor to more complex heterocyclic systems. acs.org These new derivatives could be screened for a variety of applications, from pharmaceuticals to materials science.

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and hydrophobic forces. rug.nl These interactions govern molecular recognition and self-assembly processes, leading to the formation of highly ordered, functional structures. rug.nlcuhk.edu.hk

The functional groups on this compound make it an intriguing building block for supramolecular chemistry. The nitrogen atom in the pyridine ring can coordinate to metal ions, while the aldehyde and halogen atoms can participate in hydrogen and halogen bonding, respectively. This combination of interactions could be exploited to direct the self-assembly of discrete molecular cages or extended coordination polymers. uni-regensburg.denih.gov By carefully designing complementary molecules, it may be possible to use this compound to construct complex, multi-component assemblies with novel photophysical or host-guest properties. uni-regensburg.de

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-6-fluoronicotinaldehyde, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves halogenation and formylation of the pyridine ring. For example, fluorination via nucleophilic aromatic substitution (using KF or CsF) followed by chlorination (e.g., POCl₃) under controlled temperatures (60–80°C). Formylation can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF) .
  • Critical Parameters : Excess fluorinating agents may lead to over-substitution, while improper quenching can hydrolyze the aldehyde group. Optimize stoichiometry and reaction time using TLC or GC-MS monitoring .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., 19F^{19}\text{F} NMR for fluorine environment, 1H^{1}\text{H} NMR for aldehyde proton at ~10 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 159.55 .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What factors influence the stability of this compound during storage?

  • Methodology : The aldehyde group is prone to oxidation; store under inert gas (N₂/Ar) at –20°C. Stabilize with antioxidants like BHT (0.1% w/w) in anhydrous solvents (e.g., THF or DCM). Monitor degradation via periodic FT-IR to detect carbonyl oxidation (shift from ~1700 cm⁻¹ to ~1750 cm⁻¹ for carboxylic acids) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (FMOs). The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the aldehyde group. Compare with experimental Hammett constants (σₚ for –CHO = +1.27) to predict substituent effects .
  • Validation : Correlate computed activation energies with experimental kinetics in Suzuki-Miyaura couplings (e.g., Pd(PPh₃)₄, K₂CO₃) .

Q. What mechanistic insights explain contradictory regioselectivity in nucleophilic substitutions involving this compound?

  • Methodology : Perform kinetic isotope effect (KIE) studies and DFT-based transition-state analysis. The electron-withdrawing –CHO group directs nucleophiles to the meta position (C3), while fluorine’s inductive effect enhances electrophilicity at C2. Contrast with experimental outcomes using substituent-directed labeling (e.g., 13C^{13}\text{C}-tagged reagents) .

Q. How can advanced chromatographic techniques resolve co-eluting impurities in this compound?

  • Methodology : Employ orthogonal separation:

  • 2D-LC : Pair reversed-phase (C18) with HILIC columns.
  • MS/MS Fragmentation : Use collision-induced dissociation (CID) to distinguish isomers (e.g., 2-chloro-5-fluoronicotinaldehyde vs. target compound) based on fragment ions (e.g., loss of –CHO at m/z 131) .

Key Considerations for Researchers

  • Structural Analogs : Compare reactivity with 2-chloro-5-fluoronicotinaldehyde (CAS 851484-95-2) and 6-chloro-5-fluoronicotinic acid (CAS 38186-86-6) to assess substituent effects .
  • Ethical Compliance : Adhere to safety protocols for handling fluorinated aldehydes (e.g., PPE, fume hoods) and avoid non-research applications per regulatory guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.